

Application Notes: Derivatization of 5-Bromo-8-methylquinoline for Biological Screening

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Compound of Interest

Compound Name: 5-Bromo-8-methylquinoline

Cat. No.: B1275203

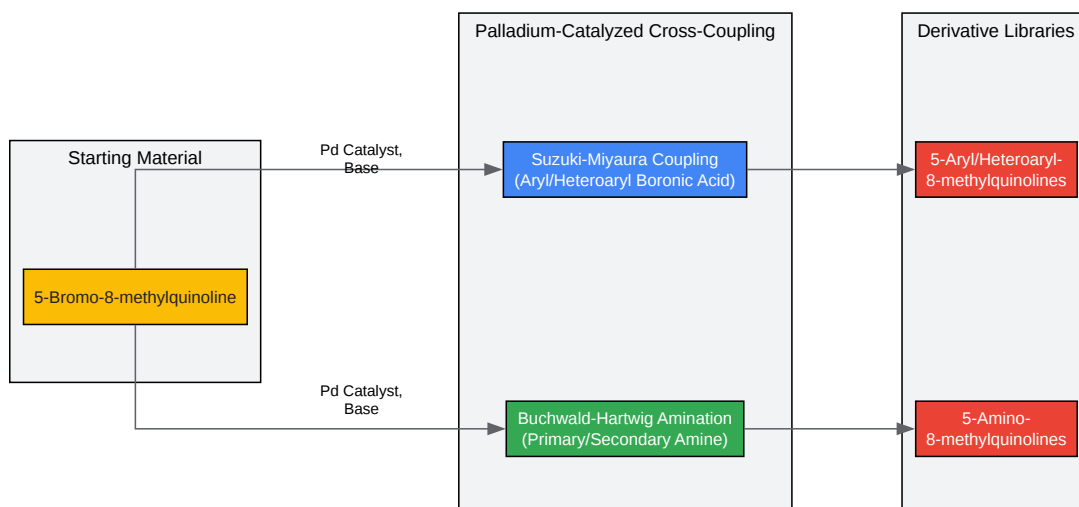
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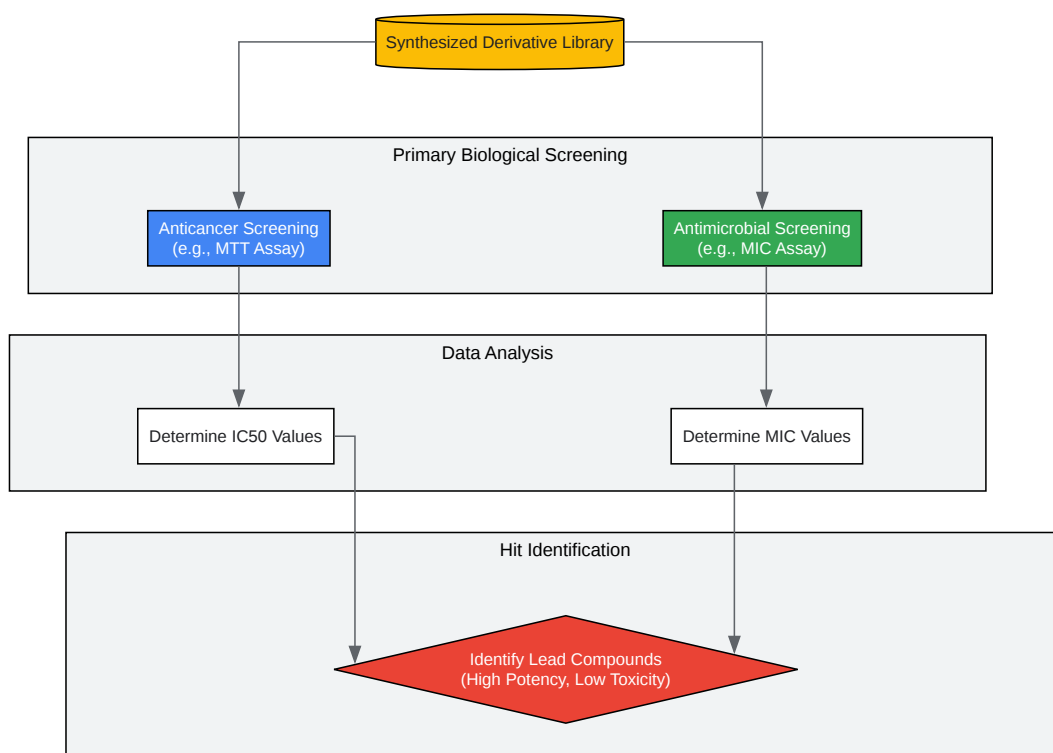
Audience: Researchers, scientists, and drug development professionals.

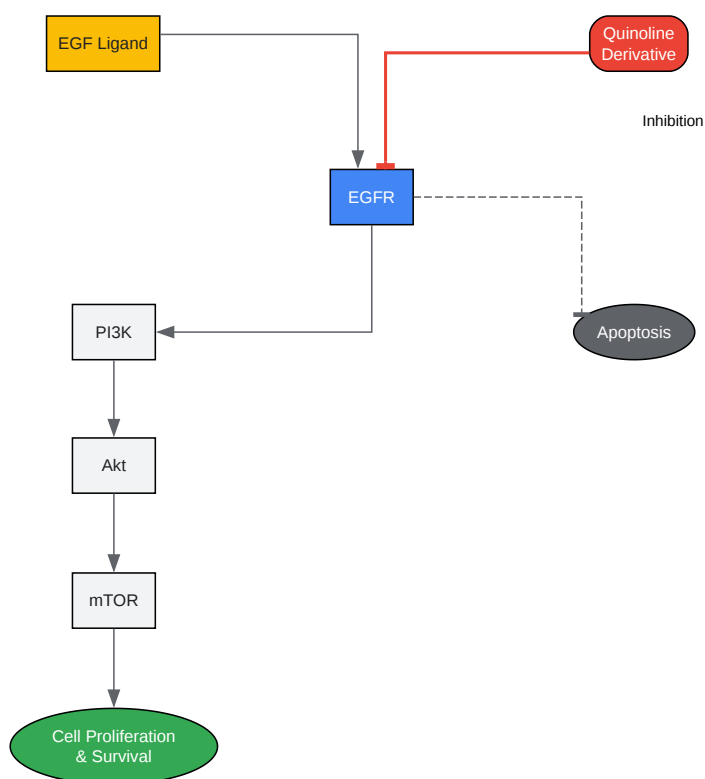
Introduction Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[1][2][3][4][5]} The **5-Bromo-8-methylquinoline** core is a versatile starting material for the synthesis of novel bioactive compounds. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.^{[1][6]} This enables the creation of large chemical libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the derivatization of **5-Bromo-8-methylquinoline** and subsequent biological screening for potential anticancer and antimicrobial activities.

Derivatization Strategies

The primary strategy for derivatizing **5-Bromo-8-methylquinoline** involves palladium-catalyzed cross-coupling reactions at the C5-bromo position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for generating carbon-carbon and carbon-nitrogen bonds, respectively, leading to a diverse set of analogues for screening.^{[6][7]}







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